molecular formula C18H23N3O3S B2674593 (1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone CAS No. 1421526-23-9

(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone

Cat. No.: B2674593
CAS No.: 1421526-23-9
M. Wt: 361.46
InChI Key: CMDOIUOCJZQABK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a benzothiazole ring (a type of heterocyclic compound), a piperidine ring (a type of organic compound), and a morpholino group (a common group in organic chemistry). It also seems to have a methoxy group attached to the benzothiazole ring .


Synthesis Analysis

While specific synthesis information for this compound was not found, related compounds such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The InChI code for a related compound, 6-(1-piperidinylcarbonyl)-1,3-benzothiazol-2-amine, is 1S/C13H15N3OS/c14-13-15-10-5-4-9 (8-11 (10)18-13)12 (17)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2, (H2,14,15) . This gives some insight into the possible structure of the compound you’re interested in.

Scientific Research Applications

Synthesis and Structural Analysis

Several studies have been dedicated to the synthesis and structural exploration of novel bioactive heterocycles that share a structural resemblance or synthetic pathway with the compound . For example, a study focused on the preparation and antiproliferative activity evaluation of a novel heterocycle, highlighting its structural characterization using various spectroscopic methods and X-ray diffraction studies. This research emphasizes the significance of inter and intra-molecular interactions in the stability of such molecules (Benaka Prasad et al., 2018).

Antimicrobial and Antitubercular Activities

Compounds structurally related to "(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone" have been evaluated for their antimicrobial and antitubercular potentials. For instance, new pyridine derivatives synthesized from 2-amino substituted benzothiazoles demonstrated variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Another study synthesized Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles, which were screened for antitubercular activity, indicating that structural modifications can enhance pharmacological activity (Badiger & Khazi, 2013).

Antitumor and Enzyme Inhibition

A specific focus has been placed on the synthesis of compounds for potential therapeutic applications, such as antitumor activities and enzyme inhibition. A compound similar in structure to the one inquired was synthesized and showed distinct inhibition on the proliferation of various cancer cell lines, emphasizing the therapeutic potential of such molecules (Tang & Fu, 2018). Furthermore, novel heterocyclic compounds derived from visnaginone and khellinone were reported to possess anti-inflammatory and analgesic activities, showcasing the broad pharmacological applications of these chemical frameworks (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Properties

IUPAC Name

[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-23-14-4-5-15-16(11-14)25-18(19-15)21-6-2-3-13(12-21)17(22)20-7-9-24-10-8-20/h4-5,11,13H,2-3,6-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDOIUOCJZQABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCCC(C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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